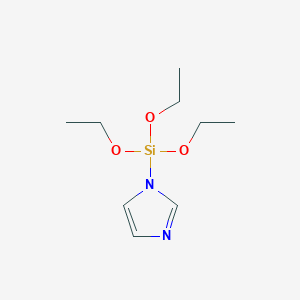

1-(Triethoxysilyl)-1H-imidazole

Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry, a field that blossomed in the latter half of the 20th century, focuses on compounds containing carbon-silicon bonds. A pivotal area within this discipline is the creation of organoalkoxysilanes, which serve as versatile building blocks for hybrid materials. mdpi.com These compounds, with the general formula R-[Si-(OR')3]n, combine the reactivity of an organic functional group (R) with the inorganic nature of a hydrolyzable alkoxy group (OR'). mdpi.com This dual functionality allows for the modification of silica-based materials, enhancing their properties for a wide range of applications. mdpi.com

The development of organosilica hybrid materials, often referred to as ORMOSILs (organically modified silicates), represents a significant advancement. researchgate.net By incorporating organic components into a silica (B1680970) network, researchers can create materials with improved mechanical properties, thermal stability, and durability compared to traditional polymers. researchgate.net This has led to the commercialization of various organosilane-based products in the form of coatings, composites, and particles. researchgate.net

Significance of Imidazole (B134444) Moieties in Chemical Synthesis and Materials Science

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a structure of immense importance in both chemistry and biology. nih.govnih.gov First synthesized in 1858, imidazole is a highly polar and aromatic compound that can act as both an acid and a base. nih.govnih.gov This amphoteric nature, coupled with its ability to form stable salts and engage in hydrogen bonding, makes it a versatile component in chemical synthesis. nih.gov

In materials science, the imidazole moiety is prized for its ability to participate in various intermolecular interactions, including hydrogen bonding and metal coordination. This makes it a valuable functional group for modifying the surfaces of inorganic materials. By introducing imidazole groups, scientists can impart specific chemical functionalities or even biological activity to otherwise inert substrates like silica and glass. Furthermore, imidazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, highlighting their therapeutic potential. nih.govmdpi.comnih.gov

Research Landscape of Silylated Imidazole Derivatives

The combination of silane (B1218182) and imidazole functionalities has given rise to a burgeoning field of research focused on silylated imidazole derivatives. These hybrid compounds are of great interest due to their ability to bridge the gap between organic and inorganic materials. The silyl (B83357) group allows for covalent attachment to inorganic surfaces, while the imidazole ring provides a site for further chemical modification or interaction with other molecules.

A notable example is 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, which is synthesized through the alkylation of sodium imidazolate with (3-chloropropyl)trimethoxysilane. researchgate.net This compound and its derivatives are used as coupling agents to enhance adhesion between organic polymers and inorganic fillers in composites, adhesives, and coatings. The development of efficient synthetic routes for these compounds has been crucial for their widespread investigation and application. researchgate.netresearchgate.net Research has also explored the creation of imidazolium-based ionic liquids anchored to silica surfaces, which have shown promise as catalysts. researchgate.netresearchgate.net

Scope and Objectives of Research on 1-(Triethoxysilyl)-1H-imidazole

Research on this compound is driven by the desire to harness its unique dual functionality. The primary objective is to utilize this compound as a molecular bridge, or coupling agent, to create advanced hybrid materials with tailored properties. The triethoxysilyl group enables strong, covalent bonding to inorganic substrates like silica and metals through hydrolysis and condensation reactions, forming stable siloxane linkages.

Simultaneously, the imidazole ring offers a versatile platform for a range of chemical interactions. It can act as a nucleophile, a ligand for metal coordination, and a building block for more complex organic structures. This allows for the precise control of surface properties, such as hydrophilicity and chemical reactivity. Key areas of investigation include its application in surface modification, the synthesis of novel catalysts, and the development of functional coatings. The biological activity associated with the imidazole ring also opens up possibilities for its use in creating biocompatible and bioactive materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62569-42-0 |

|---|---|

Molecular Formula |

C9H18N2O3Si |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

triethoxy(imidazol-1-yl)silane |

InChI |

InChI=1S/C9H18N2O3Si/c1-4-12-15(13-5-2,14-6-3)11-8-7-10-9-11/h7-9H,4-6H2,1-3H3 |

InChI Key |

NHZCMEIALYNIKO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](N1C=CN=C1)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of 1 Triethoxysilyl 1h Imidazole

Precursor Selection and Stoichiometric Considerations in 1-(Triethoxysilyl)-1H-imidazole Synthesis

The synthesis of this compound is fundamentally a process of forming a silicon-nitrogen bond. The success of this synthesis hinges on the appropriate selection of starting materials and a clear understanding of their reactivity and molar ratios.

Reactant Selection for Triethoxysilyl Group Introduction

The introduction of the triethoxysilyl moiety onto the imidazole (B134444) ring requires a silicon-based reactant that is sufficiently electrophilic to react with the nucleophilic nitrogen of imidazole. By analogy with the well-established synthesis of similar silylated imidazoles, such as 1-(Trimethylsilyl)imidazole (TMSI), the primary precursor for the triethoxysilyl group is an electrophilic silane (B1218182). researchgate.net

The most direct precursor is Triethoxysilyl chloride (TES-Cl) . Its reactivity is driven by the electron-withdrawing nature of the chlorine atom, which makes the silicon atom susceptible to nucleophilic attack. Another potential, though less reactive, precursor is Hexaethoxydisiloxane , which would likely require catalytic activation to facilitate the reaction with imidazole. The choice of precursor directly impacts the reaction conditions and the nature of the byproducts.

| Precursor | Formula | Role | Byproduct (with Imidazole) |

| Triethoxysilyl chloride | Cl-Si(OCH₂CH₃)₃ | Electrophilic Silane | Imidazolium (B1220033) hydrochloride |

| Imidazole | C₃H₄N₂ | Nucleophile | - |

Alkylation of Imidazole Nitrogen by Electrophilic Silane Precursors

The core mechanistic pathway for the formation of this compound is the silylation of the imidazole nitrogen. This process is a type of nucleophilic substitution reaction. The N-1 atom of the imidazole ring, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic silicon center of the triethoxysilyl precursor. researchgate.net

When using triethoxysilyl chloride, the reaction proceeds as follows:

The nucleophilic nitrogen of an imidazole molecule attacks the silicon atom of TES-Cl.

A transient, pentacoordinate silicon intermediate is formed.

This intermediate collapses, expelling a chloride ion as the leaving group.

The proton on the imidazole nitrogen is then removed. In the absence of an external base, a second molecule of imidazole acts as a base, accepting the proton to form an imidazolium hydrochloride salt.

This necessitates a stoichiometric consideration: for every mole of this compound produced, one mole of the imidazolium salt is generated as a byproduct. Therefore, a 2:1 molar ratio of imidazole to triethoxysilyl chloride is often employed in the absence of another base.

Influence of Catalyst and Solvent Systems on Reaction Yield and Selectivity

The efficiency and outcome of the synthesis are profoundly influenced by the choice of catalyst and solvent. These factors can control reaction rates, minimize side reactions, and ultimately determine the yield and purity of the final product.

Solvent Systems: The primary consideration for solvent selection is the prevention of hydrolysis. The ethoxy groups on the silicon atom are highly susceptible to reaction with water, which would lead to the formation of silanols and subsequent condensation into polysiloxane byproducts. nih.gov Therefore, the reaction must be conducted under anhydrous (dry) conditions. Non-polar, aprotic solvents are preferred.

Catalyst Systems: To improve reaction efficiency and avoid the consumption of a second equivalent of imidazole, a non-nucleophilic base is often used. Strong bases can deprotonate imidazole to form the imidazolide (B1226674) anion, which is a significantly stronger nucleophile. This increases the reaction rate.

The table below summarizes the influence of various solvent and catalyst systems on the synthesis.

| System | Component | Purpose | Impact on Reaction |

| Solvent | Toluene | Anhydrous, non-polar | Prevents hydrolysis of the triethoxysilyl group. rjraap.com |

| Tetrahydrofuran (THF) | Anhydrous, polar aprotic | Solubilizes reactants; must be rigorously dried. | |

| Catalyst | Triethylamine (TEA) | Tertiary amine base | Acts as an HCl scavenger, preventing formation of imidazolium salt and allowing for a 1:1 reactant stoichiometry. |

| Sodium Hydride (NaH) | Strong, non-nucleophilic base | Deprotonates imidazole to form the highly reactive imidazolide anion, significantly increasing the reaction rate. nih.gov | |

| Potassium tert-butoxide (KOt-Bu) | Strong, non-nucleophilic base | Functions similarly to NaH; used in catalytic C-H silylation and is effective for generating potent nucleophiles. nih.gov |

Reaction Kinetics and Thermodynamic Analysis of Synthesis Processes

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively published, the parameters can be understood from the principles of analogous silylation reactions.

Catalytic Approaches for Enhanced Synthesis Efficiency

To maximize the yield and rate of formation of this compound, various catalytic strategies can be employed. The goal is typically to enhance the nucleophilicity of the imidazole or the electrophilicity of the silicon precursor.

The most common and effective approach is base catalysis . As detailed previously, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) convert imidazole into its conjugate base, the imidazolide anion. nih.govnih.gov This anion is a far more potent nucleophile, dramatically accelerating the attack on the electrophilic silicon atom. This allows the reaction to proceed quickly and efficiently, often at lower temperatures, which can improve selectivity and reduce the formation of degradation byproducts.

More advanced methods involve nucleophilic catalysis . N-Heterocyclic Carbenes (NHCs) and N-Heterocyclic Olefins (NHOs) have emerged as powerful organocatalysts for silylation reactions. acs.orgacs.org While typically used for silylating alcohols, the principle involves the catalyst activating the silicon precursor, forming a highly reactive intermediate (e.g., an NHC-silyl adduct) that is then more susceptible to attack by a nucleophile. This approach could potentially offer a metal-free, highly efficient route to N-silylated imidazoles under mild conditions.

Advanced Purification Techniques for Research-Scale Production

Purification is critical to obtaining this compound free from unreacted starting materials, catalysts, and byproducts. Given the compound's sensitivity to moisture, specialized techniques are required.

Vacuum Distillation: This is the most common method for purifying silylated imidazoles. google.com The compound is thermally stable enough to be distilled under reduced pressure. This effectively separates the volatile product from non-volatile impurities such as the imidazolium hydrochloride salt or base catalysts.

Acid-Base Extraction: To remove unreacted imidazole, an acid-base workup can be performed under anhydrous conditions. The crude product is dissolved in a non-polar organic solvent (e.g., diethyl ether, toluene) and washed with a dilute aqueous acid. The basic imidazole is protonated and partitions into the aqueous phase, while the N-silylated product remains in the organic layer. reddit.com However, this method carries a high risk of product hydrolysis and must be performed rapidly with careful handling.

Selective Precipitation: A more advanced technique involves the selective precipitation of impurities. For N-alkylated imidazoles, which often form as mixtures of regioisomers, methods have been developed to selectively precipitate one isomer as a salt, such as a tosylate salt. google.com A similar strategy could be adapted to remove basic impurities like unreacted imidazole by adding a specific acid to precipitate the impurity as a salt, which can then be removed by filtration before the final distillation of the desired product.

The table below outlines purification strategies.

| Technique | Principle | Application & Advantages | Disadvantages |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Highly effective for removing non-volatile salts and catalysts. Yields a high-purity product. google.com | Requires thermal stability of the product. |

| Anhydrous Filtration | Physical separation of solid impurities from a liquid solution. | Useful for removing solid catalysts (e.g., NaH) or precipitated salts before distillation. | May not remove soluble impurities. |

| Selective Salt Precipitation | Conversion of the basic imidazole impurity into a salt that is insoluble in the organic solvent. | Avoids aqueous workup, thus minimizing hydrolysis risk. Can be highly selective for removing basic impurities. google.com | Requires careful selection of the precipitating agent and solvent system. |

Mechanistic Investigations of 1 Triethoxysilyl 1h Imidazole Reactivity and Transformational Chemistry

Hydrolysis and Condensation Pathways of Triethoxysilyl Groups

The foundational reactivity of 1-(Triethoxysilyl)-1H-imidazole involves the hydrolysis of its Si-O-C bonds, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups. nih.govresearchgate.net This two-step process transforms the monomeric organosilane into oligomeric and polymeric silsesquioxane structures with Si-O-Si linkages. nih.gov

Hydrolysis: The replacement of ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) through reaction with water.

Condensation: The subsequent reaction between silanol groups or between a silanol and an ethoxy group to form a siloxane bond (Si-O-Si) and a byproduct of either water or ethanol (B145695). nih.gov

Influence of Environmental Factors on Hydrolysis Kinetics

The rate of hydrolysis of triethoxysilyl groups is highly dependent on several environmental factors, most notably pH, water concentration, and the presence of catalysts. researchgate.netuc3m.es The reaction kinetics are slowest at a neutral pH of around 7. researchgate.net

pH: The pH of the aqueous solution is a critical factor influencing the hydrolysis rate. researchgate.net In acidic conditions (low pH), the reaction is accelerated due to the protonation of the ethoxy group, which makes it a better leaving group. researchgate.net Under alkaline conditions (high pH), the reaction proceeds via nucleophilic attack of hydroxide (B78521) ions on the silicon atom. nih.gov While both acidic and basic conditions promote hydrolysis compared to neutral pH, the condensation reaction is significantly more favored at high pH. researchgate.net For many organotrialkoxysilanes, a pH of 4 is often optimal for controlled hydrolysis and subsequent adhesion applications. researchgate.net

Water/Silane (B1218182) Ratio: The concentration of water is another key parameter. An increase in the water-to-silane molar ratio generally increases the rate of hydrolysis. For complete hydrolysis of a trialkoxysilane, a minimum of three moles of water per mole of silane is required stoichiometrically. researchgate.net However, the effect can be complex, as an excess of water can also influence subsequent condensation pathways. researchgate.net

Solvent and Temperature: The choice of solvent, often a mixture of water and a co-solvent like ethanol to homogenize the reactants, affects reaction rates. researchgate.net Temperature also plays a role, with higher temperatures generally increasing the rates of both hydrolysis and condensation, leading to faster polymerization. researchgate.net

Below is a table summarizing the general influence of these factors on the hydrolysis of organotrialkoxysilanes.

| Factor | Condition | Effect on Hydrolysis Rate | Reference |

| pH | Acidic (e.g., pH < 4) | Accelerated | researchgate.net |

| Neutral (pH ≈ 7) | Slowest | researchgate.net | |

| Basic (e.g., pH > 8) | Accelerated | nih.govresearchgate.net | |

| Catalyst | Acid or Base | Generally increases rate | nih.gov |

| Water Concentration | Increasing [H₂O]/[Si] ratio | Generally increases rate | researchgate.netresearchgate.net |

| Temperature | Increasing Temperature | Increases rate | researchgate.net |

Condensation Mechanisms Leading to Oligomeric and Polymeric Siloxane Networks

Following hydrolysis, the resulting silanol-containing molecules undergo condensation to form siloxane (Si-O-Si) bonds, which builds the backbone of the resulting inorganic polymer. nih.govresearchgate.net This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. Si-OH + EtO-Si → Si-O-Si + EtOH

The relative rates of hydrolysis and condensation determine the structure of the final material. researchgate.net Slower condensation allows for more complete hydrolysis of the monomers before significant oligomerization occurs. The condensation reaction can lead to various structures, from linear chains and cyclic species to highly cross-linked three-dimensional networks. researchgate.net For organotrialkoxysilanes like this compound, the presence of the non-hydrolyzable imidazole-propyl group can introduce steric hindrance that may favor the formation of less-condensed structures, such as ladder or polyhedral oligomeric silsesquioxanes (POSS), over highly cross-linked networks. researchgate.netmdpi.com

Role of Imidazole (B134444) Nitrogen in Coordination Chemistry and Proton Transfer Processes

The imidazole ring is a versatile functional group with two nitrogen atoms that play distinct and crucial roles in coordination chemistry and proton transfer. rsc.org

Coordination Chemistry: Imidazole and its derivatives are well-known ligands in coordination chemistry, capable of binding to a wide range of metal ions. rsc.orgwikipedia.org The "pyridinic" nitrogen (the one not bonded to the silyl-propyl group) possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent σ-donor for coordination with transition metals. rsc.org This allows this compound, especially after being anchored to a surface via its silyl (B83357) group, to act as a site for capturing or interacting with metal ions. The resulting metal complexes have applications in catalysis and materials science. mdpi.com

Proton Transfer: The imidazole moiety is amphoteric, meaning it can act as both a proton donor and a proton acceptor. nih.gov The "pyrrolic" nitrogen (bonded to the propyl chain) can be deprotonated under basic conditions, while the "pyridinic" nitrogen can be protonated under acidic conditions. This ability to shuttle protons is fundamental to many biological processes and makes imidazole-containing materials interesting for applications such as proton exchange membranes in fuel cells. nih.govrsc.org The proton transfer can occur between imidazole molecules or with other proton-donating/accepting species in the environment. uzh.ch This process is often facilitated by a network of hydrogen bonds.

Intermolecular and Intramolecular Interactions Governing Reactivity

Intermolecular Interactions:

Hydrogen Bonding: This is a dominant interaction. After hydrolysis, the newly formed silanol (Si-OH) groups are potent hydrogen bond donors and acceptors. Furthermore, the imidazole ring itself is a key participant; the N-H group in a protonated imidazole is a strong hydrogen bond donor, while the pyridinic nitrogen is a strong acceptor. nih.govmdpi.com These interactions are crucial for the pre-organization of monomers before condensation and for the stability of the final material's structure. mdpi.com

π-π Stacking: The aromatic imidazole rings can potentially engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other, further stabilizing the polymeric structure. mdpi.com

Intramolecular Interactions:

Intramolecular Hydrogen Bonding: In certain conformations, an intramolecular hydrogen bond could form between the silanol group and the pyridinic nitrogen of the imidazole ring. Such an interaction could influence the conformation of the molecule and the relative rates of hydrolysis and condensation. nih.gov

Si···N Interaction: Research on similar amino-functionalized silanes has suggested the possibility of an intramolecular dative bond or interaction between the nitrogen atom and the silicon center, forming a five-membered ring. researchgate.net This can create a pentacoordinate silicon intermediate, potentially influencing the hydrolysis pathway.

The interplay of these interactions dictates the molecular assembly, from the initial stages of hydrolysis to the final architecture of the polysiloxane network. nih.govresearchgate.net

Reaction Stereochemistry and Conformational Analysis in Advanced Reactions

While detailed stereochemical studies specifically on this compound are not extensively documented in the provided search results, principles from related systems can be applied.

Conformational Analysis: The molecule's reactivity is influenced by the spatial arrangement of its functional groups. The propyl linker between the silicon atom and the imidazole ring allows for considerable conformational flexibility. Rotation around the C-C and C-Si single bonds allows the molecule to adopt various conformations. rsc.org The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding. nih.govrsc.org For instance, the orientation of the imidazole ring relative to the silyl group can affect the accessibility of both the ethoxy groups for hydrolysis and the nitrogen atoms for coordination or proton transfer. acs.org

Reaction Stereochemistry: In reactions involving the creation of new chiral centers, the stereochemistry of this compound could be significant. For example, if this molecule were used as a ligand in asymmetric catalysis, its conformation would be critical in determining the enantioselectivity of the reaction. acs.org The chiral environment created by the ligand-metal complex dictates the facial selectivity of the substrate's approach. Similarly, during the condensation of chiral silanetriols derived from this molecule, the stereochemistry of the resulting cyclosiloxanes (e.g., cis vs. trans isomers) would be determined by the reaction conditions and the steric and electronic properties of the imidazole-propyl substituent. mdpi.com

Applications of 1 Triethoxysilyl 1h Imidazole in Advanced Materials Science and Functional Composites

Surface Functionalization and Grafting Methodologies

The ability of 1-(Triethoxysilyl)-1H-imidazole to modify surfaces is a cornerstone of its utility. Through carefully designed grafting methodologies, the properties of various substrates can be tailored for specific applications.

Covalent Attachment to Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides)

The triethoxysilyl group of this compound is the key to its strong and stable attachment to inorganic substrates rich in hydroxyl groups, such as silica (SiO₂) and various metal oxides. The process of covalent attachment, or grafting, typically involves a two-step hydrolysis and condensation mechanism.

Initially, in the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then undergo condensation reactions with the hydroxyl groups present on the surface of the inorganic substrate, forming stable siloxane bonds (Si-O-Si). This process results in the covalent immobilization of the imidazole-containing propyl chain onto the substrate's surface. semanticscholar.org

The success and extent of this functionalization can be confirmed through various analytical techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can verify the presence of the immobilized organic groups, while thermogravimetric analysis can quantify the amount of grafted material. researchgate.net Research has shown that this covalent linkage is robust, providing a durable functionalization that can withstand subsequent chemical transformations or harsh environmental conditions. researchgate.net

The imidazole (B134444) moiety, once anchored to the surface, imparts new functionalities. For example, silica surfaces modified with this compound can be further reacted, such as through quaternization of the surface azolyl groups, to create materials with specific ion-binding capabilities. researchgate.net The functional capacity of such modified silica has been quantified to be around 0.3 mmol/g, indicating a significant level of surface coverage. researchgate.net

Table 1: Functionalization of Inorganic Substrates with this compound

| Substrate | Functionalization Method | Key Outcome | Analytical Confirmation | Functional Capacity |

| Silica | Hydrolysis and condensation | Covalent attachment of imidazole groups | IR, ¹³C NMR, TGA | 0.3 mmol/g researchgate.net |

| Metal Oxides | Silanization | Formation of stable siloxane bonds | Not specified | Not specified |

Modification of Polymeric Surfaces for Enhanced Interfacial Properties

The modification of a polymer surface with this silane (B1218182) can proceed through several mechanisms, depending on the nature of the polymer. For polymers containing reactive groups, direct reaction with the imidazole or silane moiety may be possible. More commonly, the silane is used to create a reactive layer on the polymer surface that can then interact with other components. researchgate.net

For example, in the case of poly(methyl methacrylate) (PMMA)-based nanocomposites, the use of imidazole-silanes has been shown to improve the dispersion of nanoparticles within the polymer matrix. researchgate.net This enhanced dispersion leads to better thermal stability and mechanical performance of the resulting nanocomposite. researchgate.net The modification effectively creates a bridge between the inorganic filler and the organic polymer matrix, reducing interfacial tension and promoting a more homogeneous material.

Control of Surface Energy and Wettability through Imidazole-Silane Grafting

The grafting of this compound onto a surface can significantly alter its surface energy and, consequently, its wettability. Wettability, often quantified by measuring the contact angle of a liquid on the surface, is a critical property in a wide range of applications, from self-cleaning surfaces to biomedical implants. nih.govnih.govresearchgate.netdtu.dk

By carefully controlling the density and orientation of the grafted this compound molecules, it is possible to tune the surface energy to achieve a desired level of hydrophilicity or hydrophobicity. This control is essential for applications requiring specific interactions with liquids.

Table 2: Effect of Silane Grafting on Surface Wettability

| Substrate | Modifying Agent | Change in Wettability | Measurement Technique |

| Various Polymers | 3-aminopropyltriethoxysilane (related silane) | Improved hydrophobicity after further modification | Dynamic Contact Angle researchgate.net |

| Zirconia | Primer containing organophosphate and silane | Improved surface hydrophilicity | Contact Angle Measurement nih.gov |

Development of Hybrid Organic-Inorganic Materials and Nanocomposites

The dual functionality of this compound makes it an ideal building block for the creation of hybrid organic-inorganic materials and nanocomposites. These materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities and enhanced performance.

Sol-Gel Processing Utilizing this compound as a Precursor

Sol-gel processing is a versatile method for synthesizing solid materials from small molecules. It involves the conversion of a solution (the "sol") into a gel-like network. When this compound is used as a precursor in this process, often in conjunction with other alkoxides like tetraethoxysilane (TEOS), it becomes incorporated into the resulting three-dimensional silica network. researchgate.netresearchgate.net

The hydrolysis and co-condensation of this compound with TEOS allows for the homogeneous distribution of imidazole functionalities throughout the bulk of the material. This creates a hybrid material where the organic imidazole groups are covalently linked to the inorganic silica backbone. Such materials can exhibit unique properties, including tailored porosity, high surface area, and specific chemical reactivity imparted by the imidazole rings. researchgate.net For instance, these hybrid materials can be designed to have specific catalytic activities or to act as efficient sorbents for metal ions. researchgate.net

Interfacial Adhesion Promotion in Polymer-Matrix Composites

In polymer-matrix composites, the interface between the polymer matrix and the reinforcing filler is often the weakest point. Poor adhesion at this interface can lead to premature failure of the composite material under stress. Organosilanes like this compound are widely used as adhesion promoters or coupling agents to strengthen this interface. core.ac.ukresearchgate.netresearchgate.net

When applied to the surface of an inorganic filler (e.g., glass fibers, silica nanoparticles), the triethoxysilyl group of the silane reacts with the filler surface, as described in section 4.1.1. The imidazole-terminated propyl chain then extends into the polymer matrix. This organic tail can physically entangle with the polymer chains or, in some cases, chemically react with the polymer, creating a strong covalent bond across the interface. core.ac.uk

This "molecular bridge" effectively transfers stress from the weaker polymer matrix to the stronger reinforcing filler, significantly improving the mechanical properties of the composite, such as tensile strength and toughness. core.ac.uksemanticscholar.org Studies on polypropylene (B1209903) composites have shown that surface treatment of fillers with silane coupling agents leads to significant improvements in the mechanical properties of the composites. core.ac.uk

Table 3: Improvement of Mechanical Properties in Polymer Composites

| Polymer Matrix | Filler | Adhesion Promoter | Improvement in Mechanical Property |

| Polypropylene | Natural Zeolite | 3-aminopropyltriethoxysilane (related silane) | Increased Young's modulus and tensile yield strength core.ac.uk |

| Liquid Silicone Rubber | Thermoplastic Polyurethane | PDMS with epoxy, alkoxy, and acrylate (B77674) groups | Increased peel-off strength semanticscholar.org |

| Epoxy Coating | Steel | Silane film with functionalized graphene oxide | Enhanced corrosion resistance researchgate.net |

Formation of Functional Coatings and Thin Films

The unique bifunctional nature of this compound makes it a valuable precursor for the creation of advanced functional coatings and thin films. The triethoxysilyl group provides a reactive handle for covalent attachment to a wide variety of inorganic substrates, such as glass, silicon wafers, and metal oxides. This process typically occurs via a hydrolysis and condensation mechanism. In the presence of moisture, the ethoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Concurrently, they can also condense with each other to form a cross-linked polysiloxane network (Si-O-Si), resulting in a durable and strongly adhered film.

This immobilization tethers the imidazole functionality to the surface, imparting the coating with specific properties derived from the imidazole ring. The imidazole moiety can introduce features such as enhanced corrosion resistance, specific catalytic activity, or the ability to coordinate with metal ions. For instance, coatings incorporating this compound can be designed for high-performance applications that demand robust adhesion and resistance to environmental degradation. The ability to tailor surface properties is crucial in fields ranging from microelectronics to protective coatings and biomedical devices.

Catalysis and Catalytic Support Applications

This compound is a versatile molecule in the field of catalysis, serving both as a component of catalytic systems and as a linker for immobilizing catalysts on solid supports. Its utility stems from the distinct roles of its two primary functional groups: the imidazole ring and the triethoxysilyl group. The imidazole ring possesses nucleophilic and coordination properties, allowing it to act as a ligand for metal centers or as an active site in organocatalysis. The triethoxysilyl group enables the covalent anchoring of the entire molecule onto heterogeneous supports, which is fundamental for creating recyclable and robust catalytic materials.

Role as a Ligand in Homogeneous Catalytic Systems

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the imidazole moiety of this compound can act as a crucial ligand. The nitrogen atoms in the imidazole ring can coordinate with a variety of transition metal ions, forming stable metal complexes. These complexes can function as effective catalysts for various organic transformations.

Research has shown that imidazole-containing ligands can stabilize metal centers and modulate their catalytic activity. For example, tungsten peroxo complexes stabilized by imidazole-functionalized ligands have been employed as catalysts. researchgate.netresearchgate.net Although the ultimate goal is often to immobilize these complexes, their behavior and efficacy are first evaluated in homogeneous systems. In some cases, a catalyst designed for heterogeneous use may temporarily leach into the reaction medium and act as a homogeneous catalyst before being re-adsorbed onto the support at the end of the reaction. researchgate.netresearchgate.net The ability of the imidazole ring to form these catalytically active metal complexes is a foundational aspect of its application in catalysis.

Immobilization onto Heterogeneous Supports for Recyclable Catalysis

A significant advantage of this compound is its role in bridging homogeneous and heterogeneous catalysis. By using the triethoxysilyl group, catalytically active imidazole-based species can be covalently bonded to the surface of solid supports, most commonly silica (SiO₂). This process, known as immobilization, creates a heterogeneous catalyst that is easily separable from the reaction mixture, allowing for simple recovery and reuse. wiley.com This approach is highly desirable in industrial processes as it prevents the loss of often expensive metal catalysts and minimizes product contamination. wiley.com

The process involves grafting the silane onto the support, followed by either coordinating a metal to the immobilized imidazole or pre-forming the metal-imidazole complex before grafting. This strategy has been successfully used to create recyclable catalysts for various reactions. For example, tungsten and copper complexes have been immobilized on silica using imidazole-functionalized silanes to catalyze oxidation and multi-component reactions, respectively. researchgate.netresearchgate.net The resulting catalysts often demonstrate high stability and can be recycled multiple times with minimal loss of activity. researchgate.netresearchgate.net

| Support Material | Catalyst/Functional Group | Application | Reference(s) |

| Silica (SiO₂) | Tungsten Peroxo Complex | One-pot synthesis of β-alkoxy alcohols | researchgate.netresearchgate.net |

| Silica (SiO₂) | Acylpyrazolone Functionalized Ionic Liquid | Extraction and separation of rare earth elements | researchgate.net |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Copper(II)-Schiff Base Complex | Synthesis of 1,2,3-triazoles | researchgate.net |

| Silica (SiO₂) | Imidazole-functionalized stationary phase | Hydrophilic Interaction Chromatography (HILIC) | nih.govresearchgate.net |

Active Sites in Acid-Base Catalysis and Organocatalysis

The imidazole ring is amphoteric, meaning it can function as both a weak base (through the lone pair on one of its nitrogen atoms) and a weak acid (when protonated). This dual character makes it a valuable functional group in acid-base catalysis and organocatalysis, where the catalyst is a small organic molecule. The basic nitrogen can activate substrates by deprotonation, while the acidic imidazolium (B1220033) cation can act as a proton donor.

This functionality allows materials modified with this compound to serve as solid acid-base catalysts. For example, the basic nature of the imidazole is exploited in the synthesis of various organic compounds. Furthermore, the imidazole ring can be chemically modified to enhance its acidic properties. Through quaternization and subsequent reaction with reagents like 1,3-propane sultone, a strong sulfonic acid group can be introduced, creating a potent Brønsted acid catalyst for reactions such as esterification. This versatility allows for the design of tailored organocatalysts immobilized on solid supports for a range of chemical transformations.

Advanced Polymer Synthesis and Modification

In the realm of polymer science, this compound serves as a critical component for creating advanced composite materials and modifying polymer structures. Its primary role is that of a coupling agent, a molecule that creates a chemical bridge between two different materials, typically an inorganic filler (like silica or glass fibers) and an organic polymer matrix. This function is enabled by its bifunctional structure: the triethoxysilyl group bonds to the inorganic surface, while the imidazole ring interacts with the polymer matrix, enhancing interfacial adhesion. This improved adhesion leads to composite materials with superior mechanical properties, such as higher tensile strength and durability, as well as enhanced thermal stability.

Initiator Systems for Controlled Polymerization Techniques

While this compound is not an initiator in its native form, it is an ideal platform for developing initiator systems for controlled radical polymerization (CRP) techniques, particularly surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govresearchgate.netresearchgate.net SI-ATRP is a powerful method for growing well-defined polymer chains directly from a surface, creating a dense layer of "polymer brushes" that can dramatically alter the surface's properties.

The strategy involves modifying the this compound molecule to incorporate an active initiator site. This can be achieved by reacting the imidazole nitrogen with a compound that contains a suitable functional group, such as an α-haloester, which is a common initiator for ATRP. researchgate.netkisti.re.kr The resulting molecule is a complete surface-anchorable initiator.

Alternatively, and more commonly, a substrate like a silicon wafer or silica nanoparticles is first functionalized with a silane that contains a reactive group (e.g., an amino or chloro group). This surface is then reacted in a subsequent step to attach the ATRP initiator moiety, such as 2-bromoisobutyryl bromide. rsc.orgethz.chrsc.org In this context, this compound can be used to pre-functionalize the surface with imidazole groups, which can then serve as ligands for the copper catalyst essential for ATRP or be further modified. The triethoxysilyl group ensures the initiator is covalently bound to the surface, allowing for the controlled growth of polymer brushes with predetermined molecular weights and low polydispersity. nih.govresearchgate.netamazonaws.com This technique is instrumental in fabricating advanced materials for applications in chromatography, sensors, and biomedicine. nih.govrsc.org

Lack of Specific Research Data on this compound in Advanced Materials Science

Despite a comprehensive search for scientific literature and technical data, there is a notable absence of specific research findings on the application of this compound in the specified areas of advanced materials science. The requested article, which was to focus solely on this compound's role as a cross-linking agent, a monomeric unit in silicone-based polymers, and its integration into responsive and smart materials, cannot be generated due to the lack of available information in the public domain.

Searches for "this compound" (CAS Number: 62569-42-0) did not yield specific studies detailing its use in the formation of polymer networks, the synthesis of novel silicone-based polymers, or its incorporation into functional composites and smart materials. While general information on related chemical structures, such as imidazole-containing compounds and silane coupling agents, is available, this information does not directly address the specific functionalities and applications of this compound as requested in the article outline.

For instance, while the broader class of imidazoles has been investigated for various applications, including as accelerators in cross-linking reactions and as components in stimuli-responsive polymers, specific research detailing the performance and reaction kinetics of this compound in these contexts is not present in the available scientific literature. mdpi.comnih.gov Similarly, while silane compounds are widely used as coupling agents and in the formation of silicone polymers, the specific contribution and properties derived from the this compound monomeric unit have not been documented in accessible research.

It is important to distinguish this compound from similar but structurally different compounds, such as "1-[3-(Triethoxysilyl)propyl]-1H-imidazole" (CAS Number: 63365-92-4). The presence of a propyl linker between the imidazole ring and the silyl (B83357) group in the latter significantly alters its chemical and physical properties, and any research pertaining to this compound cannot be extrapolated to the compound of interest.

Consequently, the creation of a scientifically accurate and detailed article with data tables and in-depth research findings, as per the user's instructions, is not feasible at this time. The following sections of the proposed article outline remain unaddressed due to this lack of specific data:

Integration into Responsive and Smart Materials Systems

Without dedicated research on this compound for these applications, any attempt to generate content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified outline. Further research and publication in the scientific community are required before a comprehensive article on this specific topic can be written.

Advanced Spectroscopic and Analytical Research on 1 Triethoxysilyl 1h Imidazole and Its Derivatives/interactions

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR) for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atoms in solid materials. For organosilanes like 1-(triethoxysilyl)-1H-imidazole, SSNMR provides invaluable insights into the bonding arrangements and intermolecular interactions that govern their properties.

²⁹Si, ¹³C, and ¹⁵N SSNMR for Bonding Environment Analysis

The analysis of the bonding environment in materials derived from this compound often involves the use of ²⁹Si, ¹³C, and ¹⁵N SSNMR. In a study of a silica (B1680970) imidazole (B134444) catalyst, distinct chemical shifts in the silicon solid-state NMR spectrum were observed. bcrec.idresearchgate.net These shifts, designated as Q⁴, Q³, T³, and T², correspond to different silicon environments within the silica framework and the organosilane modifier. bcrec.idresearchgate.net The T signals (T², T³) are characteristic of the triethoxysilyl group after immobilization, indicating the formation of Si-O-Si linkages with the silica support.

Similarly, ¹³C SSNMR provides detailed information about the carbon atoms in the imidazole ring and the propyl linker. researchgate.net Different peaks at various chemical shifts in the carbon solid-state nuclear magnetic resonance spectrum correspond to the distinct carbon structures of the organic moieties. researchgate.net Furthermore, ¹⁵N SSNMR is crucial for characterizing the nitrogen atoms in the imidazole ring. The chemical shifts of ¹⁵N can distinguish between the different protonation and tautomeric states of the imidazole ring, which is vital for understanding its reactivity and interaction with other species. nih.govnih.gov The different protonation and tautomerization states of histidine, which contains an imidazole ring, can be characteristically determined by ¹³C and ¹⁵N chemical shifts of the imidazole ring. nih.gov

| Nucleus | Chemical Shift (ppm) | Assignment |

| ²⁹Si | Q⁴, Q³ | Silicon in silica framework |

| T³, T² | Silicon in the organosilane | |

| ¹³C | Various shifts | Carbon atoms in imidazole and propyl linker |

| ¹⁵N | Varies with state | Nitrogen atoms in the imidazole ring |

Probing Hydrogen Bonding and π-π Stacking Interactions

The imidazole moiety is well-known for its ability to participate in hydrogen bonding and π-π stacking interactions. rsc.orgrsc.orgnih.govstanford.edumdpi.com These non-covalent interactions are critical in determining the structure and properties of materials derived from this compound. SSNMR techniques can probe these interactions by detecting changes in the chemical shifts and relaxation times of the involved nuclei.

Hydrogen bonding involving the N-H group of the imidazole ring can be observed through changes in the ¹H and ¹⁵N chemical shifts. mdpi.com Similarly, π-π stacking interactions between imidazole rings can be identified by characteristic upfield or downfield shifts in the ¹³C and ¹H spectra of the aromatic carbons and protons. rsc.orgnih.gov In imidazolium-based ionic liquids, for instance, imidazolium (B1220033) rings have been shown to adopt preferential on-top parallel orientations, leading to specific π-π stacking distributions at short distances. nih.gov The interplay between hydrogen bonding and π-π stacking is complex and can be influenced by the presence of other molecules or ions. nih.govstanford.edu

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, is indispensable for identifying functional groups and studying molecular vibrations.

FT-IR and Raman spectroscopy are routinely used to confirm the presence of characteristic functional groups in this compound and its derivatives. The FT-IR spectrum of imidazole, for example, shows characteristic peaks for N-H stretching, C-H stretching, and ring vibrations. omicsonline.orgnist.gov When this molecule is incorporated into a larger structure, such as a silica-based catalyst, the FT-IR spectrum will show additional bands corresponding to the Si-O-Si and Si-O-C linkages. ajgreenchem.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C and C=N Ring Stretch | 1400-1600 |

| Si-O-C Stretch | 1000-1100 |

| Si-O-Si Stretch | 1000-1200 |

In-situ Spectroscopy for Reaction Monitoring and Mechanistic Insights

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. For reactions involving this compound, such as its hydrolysis and condensation or its participation in catalytic processes, in-situ FT-IR or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks. This has been demonstrated in the study of the formation of hydrogen-bonding imidazole chains in break-junction experiments, where the peculiar behavior was attributed to the formation of these networks. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) for Interface Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.govresearchgate.net For this compound and its derivatives, SERS can provide detailed information about their orientation and interaction with a substrate. nih.govresearchgate.net By analyzing the enhancement of specific Raman bands, it is possible to determine whether the imidazole ring is oriented perpendicular or parallel to the surface and through which atoms it binds. researchgate.net For instance, studies on imidazole derivatives have shown that the molecule can adsorb onto a metal surface through the unshared electron pair on its 'pyridine' nitrogen or through the π-electron system of the imidazole ring. researchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Material Structure

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the crystalline structure and larger-scale ordering of materials, respectively.

For materials synthesized using this compound that possess crystalline domains, XRD provides information on the crystal structure, lattice parameters, and crystallite size. researchgate.netresearchgate.net The diffraction pattern is a unique fingerprint of the crystalline phase. For example, XRD has been used to characterize zeolite imidazole frameworks, revealing their crystal structure. researchgate.net

SAXS, on the other hand, is used to investigate structures on the nanometer to micrometer scale, such as the size, shape, and distribution of nanoparticles or pores in a material. nih.govresearchgate.netbohrium.comrsc.org In the context of materials derived from this compound, SAXS can be employed to study the morphology of silica nanoparticles modified with the organosilane or the structure of polymeric materials incorporating this compound. nih.govbohrium.comrsc.org Time-resolved SAXS studies can even monitor the evolution of particle size and morphology during a reaction in real-time. nih.govrsc.org

| Technique | Information Obtained |

| XRD | Crystal structure, phase identification, crystallite size |

| SAXS | Particle size and shape, pore size distribution, long-range order |

Crystallographic Studies of Pure Compound and Intermediates

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms in a molecule. For derivatives and intermediates of this compound, X-ray diffraction has been a key technique.

For instance, the crystal structure of 1-(1H-Imidazol-1-yl)ethanone, a related imidazole derivative, was determined to be monoclinic with a P2/n space group. The molecule is nearly planar, with the acetyl group showing a slight inclination of 1.52 (12)° relative to the imidazole ring's mean plane. In the crystal lattice, molecules are interconnected through C—H⋯O and C—H⋯N hydrogen bonds, resulting in a sheet-like formation. researchgate.net

In another example, the crystal structure of 1H-imidazole-1-methanol, a precursor for certain N-heterocyclic carbenes, was elucidated. This compound crystallizes in a monoclinic system with P21/n symmetry, featuring three unique molecules in the asymmetric unit. These molecules form three-membered macrocycles through head-to-tail O—H⋯N hydrogen bonding. nih.govnsf.gov

The crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals a monoclinic P21/c symmetry with four molecules per unit cell at 106 (2) K. A significant rotation of 80.7 (1)° is observed between the imidazole and phenyl rings. nsf.govnsf.gov

While direct crystallographic data for pure this compound is not detailed in the provided search results, the studies on its precursors and related imidazole structures provide a strong foundation for understanding its potential solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 1-(1H-Imidazol-1-yl)ethanone | Monoclinic | P2/n | Nearly planar molecule, sheet-like structure via C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net |

| 1H-imidazole-1-methanol | Monoclinic | P21/n | Three unique molecules in the asymmetric unit, forming macrocycles through O—H⋯N hydrogen bonding. nih.govnsf.gov |

| 1-(2,6-diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | Imidazole and phenyl rings are rotated 80.7 (1)° relative to each other. nsf.govnsf.gov |

Nanostructure and Porosity Analysis of Derived Hybrid Materials

The incorporation of this compound into hybrid materials imparts unique nanostructural and porosity characteristics. These properties are crucial for applications in areas like catalysis and materials science.

Research has shown that silica nanoparticles can be linked using bis(trialkoxysilyl)-substituted imidazolium iodide or by modifying the nanoparticles with N-(3-trimethoxysilylpropyl)imidazole. The latter approach was found to be more efficient for interfacing the nanoparticles. When these ionic liquid-grafted nanoparticles are introduced into a polymer matrix like poly(methyl methacrylate) (PMMA), the nanostructure of the resulting composite is significantly influenced. The dispersion of the nanoparticles within the polymer is improved with longer alkyl chains on the ionic liquid-silane, as evidenced by transmission electron microscopy (TEM) and small-angle neutron scattering (SANS). researchgate.net

Electron Microscopy (SEM, TEM, AFM) for Morphological and Nanoscale Characterization of Modified Materials

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal nanostructure of materials modified with this compound and its derivatives.

Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful tools for this purpose. mdpi.com For instance, TEM has been used to demonstrate the dispersion of ionic liquid-grafted silica nanoparticles within a PMMA matrix. researchgate.net

Topographical Analysis of Surface Coatings

The surface topography of coatings is a critical factor that influences their performance, particularly in terms of tribological properties. mdpi.com The application of this compound in surface coatings can be analyzed using techniques like SEM, AFM, and 3D stylus profilometry. mdpi.com These methods allow for the detailed investigation of surface roughness and the identification of features such as protrusions that may arise from the mechanical treatment of the substrate. mdpi.com The topography of the substrate can reflect its microstructure, and any irregularities are often transferred through the coating. mdpi.com

Microstructure of Hybrid Composites and Porous Frameworks

The microstructure of hybrid composites and porous frameworks derived from this compound is a key determinant of their physical and chemical properties. Electron microscopy plays a vital role in characterizing these microstructures.

Mass Spectrometry (High-Resolution MS, GC-MS) for Reaction Product Identification and Purity Assessment in Complex Mixtures

Mass spectrometry is a powerful analytical technique for identifying the products of chemical reactions and assessing the purity of complex mixtures containing this compound and its derivatives. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable in this context.

The NIST WebBook provides mass spectral data for related compounds like 1-methyl-1H-imidazole, which can serve as a reference for identifying imidazole-containing fragments in mass spectra. nist.gov The synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole involves the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane. researchgate.net The successful formation of the target product can be confirmed by techniques like mass spectrometry.

Identification of Novel Derivatives and Oligomeric Species

Mass spectrometry is instrumental in the identification of novel derivatives and oligomeric species that may form during the synthesis and application of this compound. For example, the reaction of dihalomethanes with N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole can lead to the formation of bridged bis-imidazolium compounds. The characterization of these more complex structures relies heavily on analytical techniques like mass spectrometry to confirm their molecular weight and fragmentation patterns. The hydrolysis and subsequent condensation of the triethoxysilyl group can also lead to the formation of various oligomeric siloxane species, which can be identified and characterized using mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthesized compounds. In the case of this compound, analysis of its fragmentation pattern under mass spectrometric conditions, typically using electron ionization (EI), provides definitive confirmation of its molecular structure. The fragmentation pathways are characteristic of the two main structural moieties: the triethoxysilyl group and the imidazole ring.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the lability of the silyl (B83357) group, this peak may be of low abundance. The fragmentation of the triethoxysilyl group is a dominant process. A very common initial fragmentation step for triethoxysilyl compounds is the loss of an ethoxy radical (•OCH₂CH₃), resulting in a significant fragment ion at [M - 45]⁺. This is often followed by the subsequent loss of ethylene (B1197577) (C₂H₄) molecules from the remaining ethoxy groups through a rearrangement process, leading to ions at [M - 45 - 28]⁺ and [M - 45 - 28 - 28]⁺. Another characteristic fragmentation is the loss of an ethyl radical (•CH₂CH₃), producing an ion at [M - 29]⁺.

The imidazole ring itself is a stable aromatic system and tends to remain intact during fragmentation. Cleavage of the Si-N bond can result in a fragment corresponding to the imidazolyl cation at m/z 67, or a protonated imidazole at m/z 68. The triethoxysilyl cation, [Si(OC₂H₅)₃]⁺, at m/z 163 is also an expected and significant fragment. The interplay of these fragmentation pathways provides a unique fingerprint for this compound, allowing for its unambiguous identification.

A summary of the predicted key fragment ions of this compound in an EI mass spectrum is presented in the table below.

Predicted Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 230 | [M]⁺ | C₉H₁₈N₂O₃Si |

| 201 | [M - C₂H₅]⁺ | C₇H₁₃N₂O₃Si |

| 185 | [M - OC₂H₅]⁺ | C₇H₁₃N₂O₂Si |

| 163 | [Si(OC₂H₅)₃]⁺ | C₆H₁₅O₃Si |

| 157 | [M - OC₂H₅ - C₂H₄]⁺ | C₅H₉N₂O₂Si |

| 129 | [M - OC₂H₅ - 2(C₂H₄)]⁺ | C₃H₅N₂O₂Si |

| 67 | [C₃H₃N₂]⁺ | C₃H₃N₂ |

Computational and Theoretical Chemistry Studies of 1 Triethoxysilyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(Triethoxysilyl)-1H-imidazole, DFT calculations are instrumental in predicting its molecular geometry, vibrational frequencies, and electronic properties, which are key to understanding its reactivity.

Prediction of Molecular Geometries and Vibrational Frequencies

The predicted molecular geometry of this compound would feature the imidazole (B134444) ring bonded to the silicon atom through a propyl linker. The triethoxysilyl group would exhibit a tetrahedral arrangement around the silicon atom. The bond lengths and angles within the imidazole ring are expected to be similar to those of imidazole itself, with slight perturbations due to the silylpropyl substituent.

Vibrational frequency calculations using DFT can predict the infrared and Raman spectra of this compound. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to molecular motions. Key vibrational modes would include the stretching and bending of the imidazole ring C-H, C-N, and N-H bonds, as well as vibrations associated with the propyl chain and the Si-O-C linkages of the triethoxysilyl group. Studies on other imidazole-containing compounds have demonstrated the utility of DFT in assigning vibrational modes.

Table 1: Predicted Vibrational Modes for this compound (Illustrative, based on related compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Imidazole Ring C-H Stretching | 3100 - 3200 |

| Propyl Chain C-H Stretching | 2850 - 3000 |

| Imidazole Ring Stretching | 1400 - 1600 |

| Si-O Stretching | 1000 - 1100 |

| C-N Stretching | 1250 - 1350 |

This table is illustrative and based on general frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound determine its electrophilic and nucleophilic character and thus its reaction pathways.

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic nature. For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, particularly the nitrogen atoms. The LUMO, on the other hand, represents the molecule's ability to accept electrons, highlighting its electrophilic character. The LUMO is expected to be distributed around the silicon atom and the attached ethoxy groups, which are susceptible to nucleophilic attack, leading to hydrolysis of the Si-O bonds.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can be used to predict how this compound will interact with surfaces. For example, in the presence of a hydroxylated surface (like silica (B1680970) or metal oxides), the lone pair electrons of the surface hydroxyl groups can act as nucleophiles, attacking the LUMO of the silane (B1218182). This interaction initiates the hydrolysis and subsequent condensation reactions that are fundamental to its function as a coupling agent. Studies on other imidazole derivatives have utilized FMO analysis to understand their reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties for Imidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazole | -6.1 | 1.2 | 7.3 |

| 1-Methylimidazole | -5.9 | 1.3 | 7.2 |

| 1-Phenylimidazole | -6.3 | -0.1 | 6.2 |

Data is for illustrative purposes to show general trends in related molecules. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Solvation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of this compound in different environments, such as in solution and at interfaces with various substrates.

Simulation of this compound in Solution and at Interfaces

MD simulations can model the behavior of this compound when dissolved in a solvent, such as water or an organic solvent. These simulations can reveal how the solvent molecules arrange themselves around the silane, a process known as solvation. The solvation structure is crucial for understanding the hydrolysis of the triethoxysilyl group, which is the initial step in the formation of a silane film. In aqueous solutions, water molecules will interact with the ethoxy groups, facilitating their cleavage and the formation of reactive silanol (B1196071) (Si-OH) groups.

At an interface, such as between a liquid and a solid substrate, MD simulations can predict the orientation and conformation of this compound molecules. The imidazole head is expected to have specific interactions with the surface, while the triethoxysilyl tail will also interact, especially after hydrolysis. These simulations can show how the molecules self-assemble on the surface, which is a critical aspect of forming a uniform and effective coupling layer. Studies on other functionalized silanes have demonstrated the utility of MD simulations in understanding their behavior at interfaces.

Understanding Adsorption Mechanisms on Various Substrates

MD simulations are particularly useful for elucidating the mechanisms by which this compound adsorbs onto different substrates, such as metal oxides (e.g., silica, alumina) or metallic surfaces. The simulations can model the initial physisorption process, where the molecule is weakly bound to the surface through van der Waals forces and hydrogen bonds. This is followed by chemisorption, where covalent bonds are formed between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface.

By simulating these processes, researchers can understand the energetics of adsorption and the structure of the resulting silane layer. For example, simulations can show how the imidazole groups orient themselves at the interface and whether they interact directly with the substrate or are oriented away from it. This information is vital for applications where the imidazole functionality is intended to interact with another material, such as a polymer matrix in a composite. The insights from MD simulations can help in selecting the appropriate substrate and optimizing the deposition conditions to achieve the desired surface properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. QSPR models can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the design and discovery of new materials with desired characteristics.

For this compound and related silane coupling agents, QSPR models can be developed to predict a wide range of properties, such as their adhesion strength, thermal stability, and reactivity. The development of a QSPR model involves several steps:

Data Collection: A dataset of molecules with known properties is compiled.

Descriptor Calculation: A large number of numerical descriptors that represent the chemical structure of each molecule are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external datasets.

While specific QSPR models for this compound are not available, the methodology has been applied to other classes of chemical compounds, including silanes, to predict various properties. A QSPR model for silane coupling agents could, for example, predict the binding energy of the silane to a specific substrate based on descriptors that encode information about the functional groups on the silane and the nature of the substrate. Such models would be invaluable for the predictive design of new silanes with tailored properties for specific applications, reducing the need for extensive experimental synthesis and testing.

Table 3: Common Descriptors Used in QSPR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges |

Reaction Mechanism Predictions and Energy Barrier Calculations for Key Transformations of this compound

Predicted Mechanism of Formation

The formation of this compound is expected to proceed through a nucleophilic substitution reaction at the silicon atom. Imidazole, acting as a nucleophile, would attack the silicon center of a triethoxysilane precursor, such as tetraethoxysilane or a halotriethoxysilane. This reaction is often catalyzed by a base. The mechanism likely involves the formation of a pentacoordinate silicon intermediate or transition state.

Computational studies on the silylation of alcohols catalyzed by Lewis bases like imidazole suggest that the imidazole first activates the silylating agent. In the context of this compound formation, imidazole would react with a triethoxysilyl precursor to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by another imidazole molecule or is involved in subsequent reactions.

Predicted Mechanism of Hydrolysis and Energy Barriers

The hydrolysis of this compound is a crucial process for its function as a surface modifying agent. This transformation involves the cleavage of the Si-N bond and the Si-O-C bonds. Computational studies on the hydrolysis of similar alkoxysilanes and chlorosilanes provide a basis for predicting the mechanism and associated energy barriers.

The hydrolysis is anticipated to occur in a stepwise manner. The initial steps involve the hydrolysis of the triethoxysilyl groups to form silanols, followed by the hydrolysis of the Si-N bond. The presence of water is essential, and it can act as both a reactant and a catalyst.

Theoretical studies on the hydrolysis of SiHCl3 have shown that in the gas phase, the energy barriers for hydrolysis are quite high, but are significantly reduced by the presence of additional water molecules that act as catalysts. A similar catalytic effect of water is expected for the hydrolysis of this compound.

A computational study on the reaction of methyltriethoxysilane (MTES) hydrolysis products with cellulose provides analogous energy barrier data for de-ethanolization (hydrolysis of ethoxy groups) and dehydration (condensation) reactions. These values can serve as an estimate for the processes involved with this compound.

| Transformation | System | Activation Energy (kJ/mol) | Computational Method |

| De-ethanolization (in ethanol) | MH0 + Cellulose | 22.9 | Dmol³ |

| Dehydration (in ethanol) | MH1 + Cellulose | Lower than de-ethanolization | Dmol³ |

Data sourced from a theoretical study on the interactions between cellulose and methyltriethoxysilane hydrolysis products. MH0 and MH1 represent different hydrolysis products of MTES. ncsu.edu

The data suggests that the initial hydrolysis of the ethoxy groups (de-ethanolization) has a moderate activation energy. The subsequent condensation reactions (dehydration) are predicted to have lower energy barriers.

Further insights can be drawn from ab initio studies on the hydrolysis of SiHCl3. Although a different system, it provides a general understanding of the energy barriers for the hydrolysis of Si-Cl bonds, which can be conceptually related to the hydrolysis of the Si-N and Si-O bonds in this compound.

| Hydrolysis Step | System | Barrier Height (kcal/mol) at MP4/6-31G(d) |

| Step 1 | SiHCl3 | ~30 |

| Step 1 (with H₂O catalyst) | SiHCl3 | 8 |

| Step 2 (with H₂O catalyst) | SiHCl3 | ~2 |

| Step 3 (with H₂O catalyst) | SiHCl3 | ~2 |

Data sourced from ab initio electronic structure studies on the hydrolysis of SiHCl3. iastate.edu

Future Research Directions and Emerging Paradigms in 1 Triethoxysilyl 1h Imidazole Chemistry

Advanced Self-Assembly Strategies Utilizing Imidazole-Silane Interactions

The dual nature of 1-(triethoxysilyl)-1H-imidazole, with its capacity for both covalent bond formation through the triethoxysilyl group and coordination or hydrogen bonding via the imidazole (B134444) ring, offers a rich platform for creating complex, self-assembled structures. Future research is poised to exploit these interactions to fabricate advanced materials with tailored architectures and properties.

The triethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds, a process fundamental to the formation of self-assembled monolayers (SAMs) on various substrates. The imidazole moiety, on the other hand, can participate in a range of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. rsc.org The interplay of these orthogonal interactions is a key area for future exploration. For instance, the self-assembly of imidazole-functionalized aliphatic polycarbonates has been shown to form colloidal particles. nih.gov Similarly, organo-silane functionalized nanocrystal micelles can self-assemble through siloxane hydrolysis and cross-linking, leading to ordered arrays. nih.gov

Advanced strategies will likely focus on directing the self-assembly process with greater precision. This could involve using external stimuli such as pH, temperature, or light to trigger or control the assembly and disassembly of structures. The imidazole ring, with its pH-responsive nature, is particularly suited for such applications. Furthermore, the coordination of metal ions to the imidazole group can be used to create well-defined metallo-supramolecular architectures with unique catalytic or optical properties. nih.gov

An emerging paradigm is the development of hierarchical self-assembly, where pre-formed, self-assembled structures of this compound are used as building blocks for larger, more complex superstructures. This approach could lead to the creation of materials with multiple levels of organization and functionality, mimicking the complexity of biological systems.

Exploration in Sustainable Chemistry and Green Synthetic Routes for Derivatives

The growing emphasis on sustainable chemistry is driving the development of environmentally benign synthetic methods for valuable chemical compounds. taylorfrancis.com Future research on this compound and its derivatives will undoubtedly focus on greener synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. taylorfrancis.comasianpubs.orgias.ac.in

Current synthetic approaches for organoalkoxysilanes often involve multi-step procedures. acs.org While effective, these methods can be resource-intensive. The development of one-pot, multi-component reactions (MCRs) represents a promising avenue for the greener synthesis of this compound derivatives. taylorfrancis.com MCRs offer high atom economy and can significantly simplify purification processes. taylorfrancis.com Solvent-free reaction conditions, another cornerstone of green chemistry, have been successfully employed for the synthesis of various imidazole derivatives and are a key area for future optimization in the context of silylated imidazoles. asianpubs.org

The use of reusable catalysts, such as zeolites or polymer-supported catalysts, is another important strategy for greening the synthesis of imidazole derivatives. researchgate.netnih.gov Research into novel catalytic systems that can efficiently promote the synthesis of this compound and its analogues under mild conditions is a critical area of investigation. This includes exploring the use of biocatalysts or catalysts derived from renewable resources.

Furthermore, a life-cycle assessment approach to the synthesis of these compounds will become increasingly important. This involves evaluating the environmental impact of the entire process, from the sourcing of raw materials to the final product and its potential for recycling. The development of synthetic routes that utilize renewable starting materials is a long-term goal in this field.

| Synthetic Strategy | Green Chemistry Principle | Potential for this compound |

| One-Pot, Multi-Component Reactions | Atom Economy, Reduced Waste | Simplification of synthesis and purification of derivatives. taylorfrancis.com |